4-fluoro-N'-(4-nitrophenyl)benzohydrazide
Overview
Description
4-fluoro-N’-(4-nitrophenyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom and a nitrophenyl group attached to a benzohydrazide moiety
Mechanism of Action
Target of Action
Similar compounds, known as schiff bases, have been studied for their interactions with various biological targets .
Mode of Action
Schiff bases, which this compound is a type of, are known to interact with their targets through various molecular interactions . The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for a similar molecule to understand the possible charge transfer taking place within the molecule .
Biochemical Pathways
Schiff bases are known to have a wide range of biological properties and can affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects concerning the human embryonic cell line (hel) .
Action Environment
The solvatochromic behavior of a similar schiff base in different solvents was studied using absorption and emission spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-fluoro-N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-fluorobenzohydrazide and 4-nitrobenzaldehyde. The reaction is typically catalyzed by glacial acetic acid and carried out in an ethanol solvent . The reaction conditions involve refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for 4-fluoro-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Condensation: Carbonyl compounds like aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-fluoro-N’-(4-aminophenyl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazone derivatives.
Scientific Research Applications
4-fluoro-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-(2-nitrophenyl)benzohydrazide
- 4-fluoro-N’-(4-aminophenyl)benzohydrazide
- 4-fluoro-N’-(4-methylphenyl)benzohydrazide
Uniqueness
4-fluoro-N’-(4-nitrophenyl)benzohydrazide is unique due to the presence of both a fluorine atom and a nitrophenyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, while the nitrophenyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-fluoro-N'-(4-nitrophenyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQVLZDRGSCQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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